![molecular formula C24H31N3O4S B2622042 N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-27-6](/img/structure/B2622042.png)
N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, commonly known as DPO, is a chemical compound that has been extensively studied in scientific research. DPO belongs to the class of oxalamide compounds and is widely used in various fields of research due to its unique properties.
Mechanism of Action
The exact mechanism of action of DPO is not fully understood. However, it is believed that DPO acts on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine and serotonin. DPO has also been shown to interact with the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
DPO has been shown to have a number of biochemical and physiological effects. In animal studies, DPO has been shown to reduce pain and inflammation, as well as improve mood and anxiety-related behaviors. DPO has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
DPO has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research studies. DPO also has a low toxicity profile, which makes it safe for use in animal studies. However, there are some limitations to the use of DPO in lab experiments. For example, DPO has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on DPO. One area of interest is the development of new pain management drugs based on the properties of DPO. Another area of interest is the investigation of the potential use of DPO in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of DPO and its effects on the central nervous system. Overall, DPO is a promising compound for use in scientific research, and further studies are needed to fully explore its potential applications.
Synthesis Methods
The synthesis of DPO involves the reaction of 3,5-dimethylaniline with 2-(1-tosylpiperidin-2-yl)ethylamine in the presence of oxalyl chloride. The resulting compound is then purified by column chromatography to obtain pure DPO. This method has been widely used to synthesize DPO in various research studies.
Scientific Research Applications
DPO has been extensively studied in various fields of research, including medicinal chemistry, neuroscience, and pharmacology. DPO has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain management drugs. In addition, DPO has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-17-7-9-22(10-8-17)32(30,31)27-13-5-4-6-21(27)11-12-25-23(28)24(29)26-20-15-18(2)14-19(3)16-20/h7-10,14-16,21H,4-6,11-13H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNPXJJXQPTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide |
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